molecular formula C19H20N2O B1451967 ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177306-77-2

([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1451967
CAS No.: 1177306-77-2
M. Wt: 292.4 g/mol
InChI Key: LHEVFOSHMXBGDS-UHFFFAOYSA-N
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Description

([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine: is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery .

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. It has demonstrated activity against certain types of cancer cells and may serve as a lead compound for the development of new anticancer drugs .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction disrupts key biochemical pathways, leading to the observed biological effects .

Molecular Targets and Pathways

Properties

IUPAC Name

[2,5-dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-12-16(13-20)15(2)21(14)17-8-10-19(11-9-17)22-18-6-4-3-5-7-18/h3-12H,13,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVFOSHMXBGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
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([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
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([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
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([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 5
([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 6
([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

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